molecular formula C28H29N3O4S B12209746 dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12209746
M. Wt: 503.6 g/mol
InChI Key: UDOQFRRMZWJJGX-UHFFFAOYSA-N
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Description

Dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring conjugated with a dihydropyridine ring, both of which are substituted with various functional groups. The presence of these rings and substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide in ethanol. This reaction is catalyzed by a small amount of aqueous HCl and can be carried out under microwave irradiation or conventional heating . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of microwave irradiation can be particularly advantageous in industrial production due to its ability to accelerate reaction rates and improve yields.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C28H29N3O4S

Molecular Weight

503.6 g/mol

IUPAC Name

dimethyl 4-[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H29N3O4S/c1-6-36-21-14-12-19(13-15-21)26-22(16-31(30-26)20-10-8-7-9-11-20)25-23(27(32)34-4)17(2)29-18(3)24(25)28(33)35-5/h7-16,25,29H,6H2,1-5H3

InChI Key

UDOQFRRMZWJJGX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

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